5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
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Description
The compound “5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with bromine and methyl groups at the 4 and 3,5 positions respectively .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyrazole ring, a bromine atom, methyl groups, an oxadiazole ring, and a thiol group .Scientific Research Applications
Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole, and Pyrrole Ring Systems
This research synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, and other compounds. They were evaluated for their preliminary in vitro antibacterial activity against various bacteria and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds displayed significant antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Synthesis, Characterization, and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives
This study synthesized a series of 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol derivatives and investigated their binding interaction with DNA GyrB, a type II topoisomerase of Mycobacterium tuberculosis (MTB), using Auto Dock 4.0/ADT. The results indicated that some derivatives showed high affinity and binding energy with the lowest inhibition constant, suggesting potential as novel therapeutics (Sanjeeva, Subba Rao, Nagaraju, Kamala Prasad, & Venkata Ramana, 2021).
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4OS/c1-4-7(9)5(2)13(12-4)3-6-10-11-8(15)14-6/h3H2,1-2H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWNHJXAVOVBHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNC(=S)O2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381185 |
Source
|
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol | |
CAS RN |
175202-84-3 |
Source
|
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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